4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine
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Overview
Description
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and methoxybenzyl compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: where methoxybenzyl groups are introduced to the pyrimidine ring.
Etherification reactions: to attach the methoxyethoxy group to the pyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: where the pyrimidine ring can be reduced under specific conditions.
Substitution: where the methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution may introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying the biological activity of pyrimidine derivatives.
Medicine: as a potential therapeutic agent due to its structural similarity to biologically active pyrimidines.
Industry: in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and methoxyethoxy groups may enhance its binding affinity and specificity to these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxypyrimidine: a simpler pyrimidine derivative with similar structural features.
2,4,6-Trimethoxypyrimidine: another pyrimidine derivative with additional methoxy groups.
Uniqueness
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of both methoxybenzyl and methoxyethoxy groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-4,6-bis[(4-methoxyphenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-26-12-13-29-23-24-21(30-15-17-4-8-19(27-2)9-5-17)14-22(25-23)31-16-18-6-10-20(28-3)11-7-18/h4-11,14H,12-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPVGRCLUSTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CC(=N1)OCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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